N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(trifluoromethyl)-4-quinazolinamine
Overview
Description
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(trifluoromethyl)-4-quinazolinamine is a useful research compound. Its molecular formula is C19H18F3N3O2 and its molecular weight is 377.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 377.13511131 g/mol and the complexity rating of the compound is 466. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Optoelectronic Applications
Quinazolines, including derivatives like N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(trifluoromethyl)-4-quinazolinamine, are integral in the synthesis and application of materials for electronic devices, luminescent elements, and photoelectric conversion elements. Their incorporation into π-extended conjugated systems enhances the creation of novel optoelectronic materials, demonstrating significant electroluminescent properties. These materials are crucial for fabricating organic light-emitting diodes (OLEDs), including white OLEDs and highly efficient red phosphorescent OLEDs. The versatility of quinazoline derivatives extends to their use in nonlinear optical materials and colorimetric pH sensors, highlighting their broad utility in optoelectronics (Lipunova et al., 2018).
Medicinal Chemistry and Biological Activity
In medicinal chemistry, the quinazoline nucleus is explored for its vast potential in creating bioactive molecules with anticancer, antibacterial, and antiviral properties. The structure-activity relationship (SAR) studies of quinazoline derivatives reveal their ability to interact with various biological targets, offering insights into the design of new therapeutic agents. Notably, quinazoline-chalcone and quinazolinone-chalcone hybrids exhibit a range of biological activities, such as anticancer and anti-Alzheimer's, underscoring the significance of molecular hybridization in drug discovery (Mass et al., 2020).
Synthetic Chemistry
The synthetic pathways for quinazoline derivatives, including eco-friendly, mild, and atom-efficient strategies, are crucial for exploring their various applications. The synthesis of quinazolines involves multi-component reactions, highlighting the importance of developing novel compounds and optimizing synthetic methods for better efficiency and applicability in different fields (Faisal & Saeed, 2021).
Anticancer Activity
The anti-colorectal cancer efficacy of quinazoline compounds, including derivatives of this compound, is notable. These compounds modulate the expression of specific genes and proteins involved in cancer progression, such as receptor tyrosine kinases and apoptotic proteins, demonstrating their potential as therapeutic agents against colorectal cancer (Moorthy et al., 2023).
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(trifluoromethyl)quinazolin-4-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F3N3O2/c1-26-15-8-7-12(11-16(15)27-2)9-10-23-17-13-5-3-4-6-14(13)24-18(25-17)19(20,21)22/h3-8,11H,9-10H2,1-2H3,(H,23,24,25) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBRQASXGOOHCRQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC2=NC(=NC3=CC=CC=C32)C(F)(F)F)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F3N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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